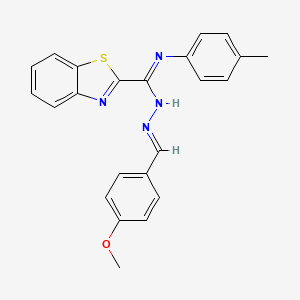

![molecular formula C23H17BrN4O B5512683 2-bromo-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B5512683.png)

2-bromo-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related benzohydrazide compounds typically involves the reaction of benzoyl hydrazide with various aldehydes in refluxing ethanol, as seen in the synthesis of similar compounds characterized by NMR spectroscopy and X-ray structure study. These methods reveal insights into the synthesis approach for compounds like 2-bromo-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzohydrazide, emphasizing the importance of intermolecular hydrogen bonding and nonplanar molecular structures in their formation (Asegbeloyin et al., 2014).

Molecular Structure Analysis

The molecular structure of benzohydrazide derivatives is generally characterized by single-crystal X-ray diffraction, revealing nonplanar structures and the presence of intermolecular hydrogen bonding. These structural features are crucial for the biological activity and chemical reactivity of the compounds. For example, the synthesis and characterization of related compounds show the keto-amine form and a seven-membered ring system due to hydrogen bonding, which is likely similar in this compound (Asegbeloyin et al., 2014).

Chemical Reactions and Properties

The chemical properties of benzohydrazide compounds involve their reactivity with various metals and other organic compounds. The reaction of similar compounds with Co(II), Ni(II), and Cu(II) halides to form corresponding complexes suggests potential coordination and complexation behaviors in this compound. These reactions are characterized by elemental analysis, magnetic measurements, and spectroscopic studies (Asegbeloyin et al., 2014).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure of benzohydrazide derivatives are influenced by their molecular structure. While specific data for this compound are not provided, related compounds exhibit distinct physical characteristics due to the presence of bromo and methoxy groups, which affect their intermolecular interactions and hydrogen bonding patterns, as seen in crystallography studies (Cao, 2009).

Chemical Properties Analysis

The chemical properties of this compound can be inferred from related studies, which show sensitivity to pH, solvent, and light, affecting their stability and reactivity. These compounds often exhibit biological activities such as antimicrobial and cytotoxic effects due to their structural features and chemical reactivity (Asegbeloyin et al., 2014).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

This compound and its derivatives have been utilized in the synthesis of complex molecular structures, such as silver(I) and copper(II) complexes with p-xylylene-bridged bipyrazolyl ligands. These complexes have been structurally characterized to explore their potential applications in material science and coordination chemistry. The structural characterization includes X-ray analysis to determine the modes of ligand bridging and the overall molecular geometry (Wang et al., 2011).

Antiviral and Antimicrobial Activity

Derivatives of this compound have been investigated for their potential antiviral and antimicrobial activities. For instance, studies have shown that certain derivatives exhibit promising activities against viruses such as HAV and HSV-1, as well as against bacterial and fungal strains. This highlights the potential of these compounds in developing new antiviral and antimicrobial agents (Hashem et al., 2007).

Luminescent Properties

The luminescent properties of pyrazolate-bridged platinum(II) complexes derived from similar compounds have been extensively studied. These studies focus on the synthesis, electrochemistry, and photophysical properties of these complexes, with an aim to explore their applications in electroluminescence and the development of light-emitting electrochemical cells (LEECs). The findings indicate high luminescence efficiency, making them suitable for use in lighting and display technologies (Cinninger et al., 2019).

Zukünftige Richtungen

The future directions for “2-bromo-N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzohydrazide” could involve further exploration of its synthesis, properties, and potential applications. Given the biological activities of similar compounds , it could be interesting to explore its potential uses in medicinal chemistry.

Eigenschaften

IUPAC Name |

2-bromo-N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17BrN4O/c24-21-14-8-7-13-20(21)23(29)26-25-15-18-16-28(19-11-5-2-6-12-19)27-22(18)17-9-3-1-4-10-17/h1-16H,(H,26,29)/b25-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESFMDZABQJGTP-MFKUBSTISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C3=CC=CC=C3Br)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C3=CC=CC=C3Br)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

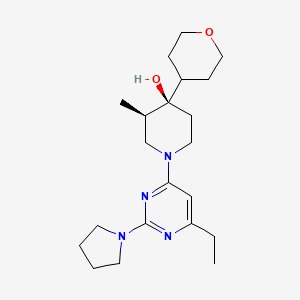

![N-(2-oxo-2-{4-[6-(1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl}ethyl)benzamide](/img/structure/B5512627.png)

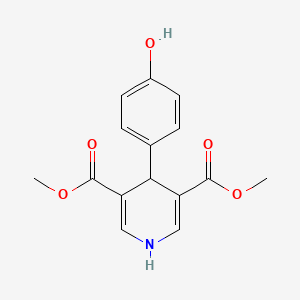

![N,N-dimethyl-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5512635.png)

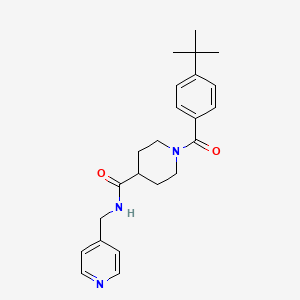

![2-ethyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5512642.png)

![8-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5512665.png)

![N-[3-(4-fluorophenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5512672.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5512689.png)

![5,6-dimethyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5512694.png)

![N-{2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-3-(2-furyl)acrylamide](/img/structure/B5512697.png)

![ethyl 3-[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B5512713.png)

![N-(3-chloro-4-methylphenyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5512717.png)